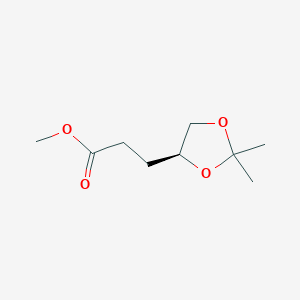

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate

Descripción general

Descripción

“(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate” is a complex organic compound. It contains a dioxolane ring, which is a type of heterocyclic compound. The “S-” prefix indicates that it is the “S” (sinister, Latin for left) enantiomer of the molecule, meaning it rotates plane-polarized light counterclockwise .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dioxolane ring, possibly through a reaction involving a diol (a molecule with two alcohol groups) and a carbonyl compound (like a ketone or aldehyde). The “S” enantiomer could be obtained through the use of chiral catalysts or other methods of asymmetric synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dioxolane ring, along with a methyl ester group. The “S” enantiomer would have a specific three-dimensional configuration .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The ester group could undergo hydrolysis, transesterification, or other reactions. The dioxolane ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación

Biopolymer Modification and Drug Delivery

- Xylan Derivatives and Biopolymers : The chemical modification of xylan, a biopolymer, into ethers and esters, leads to new materials with specific properties. These properties depend on the functional groups, degree of substitution, and substitution pattern. Xylan esters, synthesized through the conversion of hemicellulose, have been suggested for use in drug delivery applications due to their ability to form spherical nanoparticles. These nanoparticles, with sizes down to 60 nm and a narrow particle size distribution, are produced using a simple dialysis process and may be utilized for drug delivery applications. Cationic xylan derivatives are proposed for various applications including paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Industrial Applications and Environmental Impact

- Bio-based Solvents : 2-Methyloxolane (2-MeOx), a bio-based solvent, has been presented as an environmentally and economically viable alternative to conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products. The review emphasized its solvent power, extraction efficiency, detailed toxicological profile, and environmental impacts, comparing it with hexane, the most used petroleum-based solvent. The replacement of petroleum-based solvents with bio-based alternatives like 2-MeOx is a crucial research topic impacting several fields of modern plant-based chemistry (Rapinel et al., 2020).

Health and Medical Research

Amyloid Imaging in Alzheimer's Disease : Amyloid imaging is a significant advancement in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain. This technique is crucial for the early detection of Alzheimer's disease and should be utilized in the evaluation of new anti-amyloid therapies (Nordberg, 2007).

4,4-Dimethyl Phytosterols and Disease Prevention : 4,4-Dimethyl phytosterols, containing two methyl groups at the carbon-4 atom of the aliphatic A-ring, have shown numerous beneficial effects on disease prevention. They are particularly involved in the endogenous cannabinoid system (ECS) and have been highlighted for their potential in treating various diseases. Future research is suggested to confirm their relationship with the ECS and to elucidate the mechanism directly toward clinical trials (Zhang et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, studies of its reactivity, or investigation of its potential uses in fields like pharmaceuticals or materials science .

Propiedades

IUPAC Name |

methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLPFFBCXXLKI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370027 | |

| Record name | Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90472-93-8 | |

| Record name | Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate](/img/structure/B1620534.png)

![2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide](/img/structure/B1620535.png)

![2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol](/img/structure/B1620550.png)

![1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one](/img/structure/B1620551.png)

![2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1620552.png)

![Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate](/img/structure/B1620556.png)

![4-chloro-2-(2,4-dichlorobenzyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1620557.png)